molecular formula C23H23ClN6O2 B2566637 7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-43-9

7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2566637
CAS RN: 442864-43-9
M. Wt: 450.93
InChI Key: VCVZNAIIMBZTCU-UHFFFAOYSA-N
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Description

7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H23ClN6O2 and its molecular weight is 450.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its derivatives have been extensively studied for various biological activities, providing insight into their potential therapeutic applications. The research focuses on the synthesis, molecular structure, and pharmacological properties, particularly targeting receptors and potential antiproliferative effects against various diseases.

  • Cardiovascular Activity and Receptor Affinity : A study on similar purine derivatives explored their potential in cardiovascular treatment, noting significant antiarrhythmic and hypotensive activities. These derivatives were evaluated for their alpha-adrenoreceptor affinities, offering insights into their mechanism of action in cardiovascular modulation (Chłoń-Rzepa et al., 2004).

  • Psychotropic Potential through Serotonin Receptors : Another research highlighted the chemical diversification of purine-2,6-dione by introducing hydrophobic substituents, aiming to select potent ligands for serotonin receptors with anxiolytic and antidepressant properties. The study demonstrated the antidepressant-like effect and anxiolytic-like activity in experimental models, suggesting a promising area for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).

  • Antimycobacterial Activity : Research on purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. By targeting the MurB enzyme, these compounds disrupt the biosynthesis of peptidoglycan, indicating their potential as anti-mycobacterial agents with promising activity compared to existing treatments (Konduri et al., 2020).

  • Anticonvulsant Properties : Derivatives have also been evaluated for their anticonvulsant activity, indicating potential applications in treating epilepsy and related disorders. The exploration of these compounds' efficacy in acute seizure models suggests their viability as novel antiepileptic drugs (Obniska et al., 2006).

  • Anti-Inflammatory and Analgesic Properties : The exploration of novel derivatives derived from visnaginone and khellinone, including those with piperazine substituents, has highlighted their significant anti-inflammatory and analgesic activities. This research indicates the potential for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

properties

IUPAC Name

7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-6-3-2-4-7-16)22(25-20)29-12-10-28(11-13-29)18-9-5-8-17(24)14-18/h2-9,14H,10-13,15H2,1H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVZNAIIMBZTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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